7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One
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Overview
Description
7-{[ethyl(phenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 7-{[ethyl(phenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through a multi-component reaction involving aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles . One common method involves the use of microwave irradiation under solvent-free conditions, which promotes the reaction and reduces the reaction time . The reaction typically involves the following steps:
- Mixing substituted thiadiazole (1 mmol), ethyl acetoacetate (2 mmol), and aromatic aldehyde (1 mmol) with an ionic liquid such as [Et3NH]+[HSO4]-.
- Irradiating the mixture with a microwave at 300 W for 45 minutes.
- Monitoring the reaction progress using thin-layer chromatography (TLC) and isolating the product through purification techniques .
Chemical Reactions Analysis
7-{[ethyl(phenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-{[ethyl(phenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in microbial growth and cancer cell proliferation . It may also modulate inflammatory pathways by interacting with key signaling molecules, thereby reducing inflammation .
Comparison with Similar Compounds
Similar compounds to 7-{[ethyl(phenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one include other thiadiazolo[3,2-a]pyrimidine derivatives and 1,3,4-thiadiazole derivatives . These compounds share similar biological activities but differ in their specific chemical structures and substituents. For example:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and antitumor activities.
Thiadiazolo[3,2-a]pyrimidine derivatives: Studied for their potential use in medicinal chemistry due to their unique structural features and biological activities.
The uniqueness of 7-{[ethyl(phenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H16N4OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
7-[(N-ethylanilino)methyl]-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C15H16N4OS/c1-3-18(13-7-5-4-6-8-13)10-12-9-14(20)19-15(16-12)21-11(2)17-19/h4-9H,3,10H2,1-2H3 |
InChI Key |
MAVHHQOKQQPPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=O)N2C(=N1)SC(=N2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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